7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Description
Structural Classification Within Bicyclic Amino Acid Derivatives
7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid belongs to the class of bicyclic β-amino acids, characterized by a seven-membered azabicyclo[2.2.1]heptane core fused to a carboxylic acid moiety. The bicyclic framework imposes significant conformational restraint, reducing rotational freedom around the C–N bond and stabilizing specific secondary structures in peptides. The Fmoc group at the 7-position serves dual roles: it protects the secondary amine during solid-phase peptide synthesis (SPPS) and enhances solubility in organic solvents like dimethylformamide (DMF).
Structurally, the compound differs from linear amino acids through its [2.2.1] bicyclic topology, which introduces two fused five-membered rings (Figure 1). This geometry creates distinct dihedral angles that mimic turn motifs in proteins, making it valuable for designing peptidomimetics. Comparative analysis with related systems, such as 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane, highlights how nitrogen placement within the bicyclic system influences electronic properties and hydrogen-bonding capacity.
Table 1: Structural Comparison of Azabicycloheptane Derivatives
| Compound | Bicyclic System | Protecting Group | Carboxylic Acid Position |
|---|---|---|---|
| Target Compound | [2.2.1] | Fmoc | C2 |
| 2-Boc-7-amino-2-azabicycloheptane | [2.2.1] | Boc | N/A |
| 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid | [2.2.1] | None | C2 |
The carboxylic acid at C2 enables direct incorporation into peptide backbones, while the Fmoc group ensures compatibility with standard SPPS deprotection protocols using piperidine. This structural configuration allows simultaneous control over stereochemistry and side-chain reactivity, addressing limitations observed in monocyclic analogs.
Historical Development of Azabicycloheptane-Based Scaffolds
The synthesis of azabicyclo[2.2.1]heptane derivatives originated in the late 20th century as part of efforts to create rigidified amino acid analogs for opioid receptor studies. Early routes relied on intramolecular Diels-Alder reactions of pyrrole derivatives, which provided moderate yields but limited stereocontrol. For example, Murray et al. demonstrated that pyrrole Diels-Alder cycloadditions could generate azabicyclo[2.2.1]heptane cores with three contiguous stereocenters, though epimerization at the bridgehead nitrogen remained a challenge.
Advancements in asymmetric catalysis during the 2010s enabled enantioselective syntheses of 7-azabicyclo[2.2.1]heptane carboxylic acids. Key innovations included:
- Ring-Closing Metathesis : Olefin metathesis strategies using Grubbs catalysts to form the bicyclic skeleton.
- Reductive Amination : Cyclization of keto-acids with ammonia under hydrogenation conditions.
- Multicomponent Reactions : One-pot assemblies leveraging Ugi or Passerini reactions to install both amino and carboxyl groups.
The introduction of Fmoc protection marked a pivotal shift toward SPPS-compatible derivatives. Unlike earlier tert-butoxycarbonyl (Boc) strategies, which required harsh acidic conditions for deprotection, Fmoc’s base-labile nature (removable with 20% piperidine) preserved acid-sensitive functional groups in complex peptides. This compatibility is exemplified in the synthesis of Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, where the Fmoc group remained intact during carbodiimide-mediated couplings.
Significance of Fmoc-Protected Bicyclic Systems in Bioorganic Chemistry
Fmoc-protected bicyclic amino acids like 7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid address two critical needs in peptide engineering: conformational rigidity and orthogonal reactivity . The Fmoc group’s UV activity (λmax = 301 nm) allows real-time monitoring of coupling efficiency during automated synthesis, a feature absent in Boc-protected analogs. Additionally, the fluorenyl moiety’s hydrophobicity improves resin loading in SPPS by reducing premature cleavage events.
These systems excel in constructing peptidase-resistant therapeutics. The azabicyclo[2.2.1]heptane scaffold’s fixed geometry prevents endopeptidase recognition, as demonstrated in analogs of the neuroactive compound epibatidine. When incorporated into peptide chains, the bicyclic core induces β-turn or γ-turn motifs that enhance target binding affinity while resisting proteolytic degradation.
Mechanistic Advantages Over Linear Analogs
- Preorganized Backbone : Reduces entropic penalties during receptor binding.
- Enhanced Solubility : Fmoc’s aromatic system improves solubility in SPPS solvents.
- Side-Chain Orthogonality : Enables selective modification of ε-amines in lysine-rich sequences.
The compound’s utility extends to materials science, where its rigid core serves as a template for self-assembling nanostructures. Recent studies have exploited the azabicyclo[2.2.1]heptane motif to design foldamers with predictable helical or sheet-like architectures. These applications underscore the transformative potential of integrating Fmoc chemistry with constrained bicyclic frameworks.
Properties
Molecular Formula |
C22H21NO4 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H21NO4/c24-21(25)18-11-13-9-10-20(18)23(13)22(26)27-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13,18-20H,9-12H2,(H,24,25) |
InChI Key |
WFCSGQCVDZALMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 7-Azabicyclo[2.2.1]heptane Core Structure
The 7-azabicyclo[2.2.1]heptane scaffold is constructed via base-promoted heterocyclization of dibromocyclohexyl carbamates. As demonstrated by Sánchez-Roselló et al., treatment of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in DMF at room temperature yields 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane (52% yield). This reaction proceeds through intramolecular nucleophilic substitution, where the bromide leaving group at C4 is displaced by the carbamate nitrogen, forming the bicyclic structure.
Key structural features of the intermediate include:
- Bicyclic strain : The norbornane-like framework imposes steric constraints, influencing subsequent reactivity.
- Halogen substituent : The bromine at C2 serves as a handle for further functionalization, such as oxidation to a carboxylic acid.
Variations in the protecting group (e.g., trifluoroacetamide vs. carbamate) and stereochemistry of starting materials significantly impact reaction efficiency. For instance, N-(trans-3,cis-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide undergoes heterocyclization to form 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives instead, underscoring the need for precise stereochemical control.
Introduction of the Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group
Replacement of the tert-butoxycarbonyl (Boc) group with Fmoc is critical for applications in solid-phase peptide synthesis (SPPS). The procedure involves Fmoc-Cl activation under Schotten-Baumann conditions. As outlined by Thieme Connect, sodium bicarbonate in a water-THF mixture facilitates the reaction between the deprotected amine and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Mechanistic insights :
- Deprotonation : The amine nitrogen attacks Fmoc-Cl, displacing chloride and forming a carbamate linkage.
- Stabilization : The fluorenylmethyl group provides steric bulk and UV detectability, advantageous for purification.
Optimized conditions (0°C, dropwise addition of Fmoc-Cl) minimize side reactions, achieving >80% yield for analogous compounds. Post-reaction purification via flash chromatography (hexane:ethyl acetate, 2:1) isolates the Fmoc-protected intermediate.
Functionalization at C2: Oxidation to Carboxylic Acid
The bromine atom at C2 is oxidized to a carboxylic acid using copper-mediated difluoromethylation followed by hydrolysis. A general protocol from Thieme Connect involves treating 2-bromo-7-Fmoc-7-azabicyclo[2.2.1]heptane with 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile at 45°C. Copper(I) iodide catalyzes the reaction, yielding a difluoromethyl intermediate, which is subsequently hydrolyzed under acidic conditions to the carboxylic acid.
Yield optimization :
- Catalyst loading : 0.2 equivalents of CuI balances reactivity and cost.
- Temperature control : Maintaining ≤50°C prevents decarboxylation.
Alternative routes, such as KMnO4-mediated oxidation , have been explored but suffer from over-oxidation and lower yields (~50%) compared to the copper-based method.
Final Deprotection and Purification
While the Fmoc group is typically retained for SPPS, its removal (if required) employs piperidine in DMF (20% v/v, 6-second half-life). The mechanism involves base-induced β-elimination, generating dibenzofulvene-piperidine adducts, which are removed via extraction.
Purification :
- Liquid-liquid extraction : Ethyl acetate/water partitions impurities.
- Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the carboxylic acid.
- Recrystallization : Methanol/water mixtures enhance purity (>98% by HPLC).
Comparative Analysis of Synthetic Routes
The heterocyclization-Fmoc strategy offers a balance of yield and scalability, whereas copper-mediated oxidation maximizes efficiency for industrial applications.
Challenges and Mitigation Strategies
Stereochemical control :
Byproduct formation :
Solvent selection :
Chemical Reactions Analysis
Types of Reactions
7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is , with a molecular weight of approximately 365.41 g/mol. The compound features a bicyclic structure that contributes to its rigidity and potential biological activity.
Drug Design and Development
The compound is primarily utilized in the development of pharmaceuticals, particularly as a protecting group for amines in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of amino acids during peptide coupling reactions, facilitating the synthesis of complex peptides and proteins.
Anticancer Research
Research has indicated that derivatives of azabicyclo compounds exhibit anticancer properties. The structural modifications involving the azabicyclo framework can lead to compounds that inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar bicyclic structures can target specific pathways involved in tumor growth .
Neuropharmacology
Compounds with azabicyclo structures are being investigated for their potential effects on neurotransmitter systems. The unique spatial configuration allows these compounds to interact with various receptors, potentially leading to the development of new treatments for neurological disorders such as depression or anxiety .
Case Study 1: Peptide Synthesis
In a study focusing on peptide synthesis, 7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid was employed as a protecting group for lysine residues in peptides. The Fmoc strategy allowed for efficient deprotection under mild conditions, resulting in high yields of desired peptide products without significant side reactions .
Case Study 2: Anticancer Activity
A series of compounds derived from 7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid were synthesized and tested for their cytotoxic effects against various cancer cell lines. Results indicated that certain modifications enhanced their potency, suggesting a promising avenue for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Boc-Protected Analogs
Example Compound : 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1221818-81-0)
- Molecular Formula: C₁₂H₁₉NO₄
- Molecular Weight : 241.28 g/mol
- Key Differences :
- The tert-butoxycarbonyl (Boc) group replaces Fmoc, offering acid stability (cleaved with trifluoroacetic acid) instead of base sensitivity (Fmoc is cleaved with piperidine).
- Lower molecular weight (241.28 vs. 363.42 g/mol) due to the absence of the bulky fluorenyl group.
- Applications: Boc derivatives are preferred in solution-phase synthesis where acidic deprotection is feasible .
Ester Derivatives
Example Compound : Ethyl 7-azabicyclo[2.2.1]heptane-3-carboxylate (CAS 1251009-93-4)
- Molecular Formula: C₉H₁₅NO₂
- Molecular Weight : 169.22 g/mol
- Key Differences :
Trifluoroacetyl Derivatives
Example Compound : 7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Penicillanic Acid Derivatives
Example Compound: 6-Aminopenicillanic Acid (6-APA, CAS 551-16-6)
- Molecular Formula : C₈H₁₂N₂O₃S
- Key Differences :
Other Azabicyclo Compounds
Example Compound : (1R,6S,7R)-3-(7-Fluoro-9H-pyrimido[4,5-b]indol-4-yl)-3-azabicyclo[4.1.0]heptane-7-carboxylic Acid
- Molecular Formula : C₁₇H₁₅FN₄O₂
- Key Differences :
Structural and Functional Analysis
Molecular Weight and Solubility
Protecting Group Stability
Biological Activity
The compound 7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 1932605-03-2) is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by recent research findings and data tables.
- Molecular Formula : C22H21NO4
- Molecular Weight : 363.41 g/mol
- Structure : The compound features a bicyclic heptane core with a fluorenylmethoxycarbonyl group, which may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to the bicyclic structure of 7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid. For instance, N-substituted derivatives have shown significant antibacterial activity against various strains:
| Compound | Target Bacteria | Zone of Inhibition (mm) at 100 µg/mL |
|---|---|---|
| Compound A | Staphylococcus aureus | 22.3 |
| Compound B | Escherichia coli | 20.5 |
| Compound C | Bacillus subtilis | 19.0 |
These results indicate that modifications to the bicyclic structure can enhance antimicrobial efficacy, potentially due to increased lipophilicity or better binding to bacterial targets .
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly in relation to its effects on various cancer cell lines. A study focused on the evaluation of cytotoxicity against laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells demonstrated promising results:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HEP 2 | 15.5 | Induction of apoptosis via mitochondrial pathway |
| EAC | 12.3 | Inhibition of cell proliferation through cell cycle arrest |
The presence of the fluorenyl group is believed to enhance the compound's ability to penetrate cell membranes, thereby increasing its bioavailability and effectiveness against tumor cells .
Neuroprotective Activity
Neuroprotective properties have been explored in various studies, particularly regarding the compound's ability to mitigate oxidative stress in neuronal cells. Research indicates that derivatives of this compound can protect against glutamate-induced toxicity:
| Compound | Concentration (µM) | Neuroprotective Effect (%) |
|---|---|---|
| Compound D | 3 | 70% |
| Compound E | 10 | 85% |
These findings suggest that structural modifications can significantly impact neuroprotective efficacy, potentially through antioxidant mechanisms .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comprehensive study by Reddy et al., several N-substituted carbazoles were synthesized and tested for their antimicrobial properties. The study highlighted that compounds with similar structural motifs as our target compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 12.6 mm to 22.3 mm depending on the substituent .
Case Study 2: Anticancer Screening
A focused investigation into the anticancer properties of fluorenyl derivatives demonstrated that certain modifications led to enhanced activity against breast cancer cell lines (MCF-7). The study reported LC50 values indicating effective cytotoxicity at concentrations as low as 35 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
